Selective and Potent Inhibition of Human VAP-1/SSAO Compared to Rodent Orthologs
This compound demonstrates a high degree of potency and selectivity for human VAP-1/SSAO over the rat enzyme. In cell-based assays, the compound inhibited human VAP-1 with an IC50 of 20 nM, while its potency against the rat VAP-1 was 3.6-fold lower, with an IC50 of 72 nM [1].
| Evidence Dimension | Inhibition of VAP-1/SSAO (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Rat VAP-1: 72 nM |
| Quantified Difference | 3.6-fold more potent against human VAP-1 |
| Conditions | CHO cells expressing human or rat VAP-1, using [14C]-benzylamine as substrate, 30 min pre-incubation. |
Why This Matters
This human-specific potency is crucial for researchers developing selective VAP-1/SSAO inhibitors for therapeutic applications, as it highlights a significant species-selectivity profile that can affect translational studies.
- [1] BindingDB. (n.d.). BDBM50433257 (CHEMBL2376160::CHEMBL2376161) Activity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50433257 View Source
